Lipophilicity Advantage of Ethyl 3-(4-Pyridyl)propanoate Over Methyl Ester for Enhanced Membrane Permeability
Ethyl 3-(4-Pyridyl)propanoate exhibits a higher lipophilicity (LogP) compared to its methyl ester analog, methyl 3-(4-pyridyl)propanoate, which is a critical parameter influencing membrane permeability and bioavailability in medicinal chemistry. The reported LogP for ethyl 3-(4-pyridyl)propanoate is 1.5773 , whereas the methyl ester has a LogP of 1.18720 . This 33% increase in lipophilicity may provide a significant advantage in applications requiring enhanced passive diffusion across biological membranes or improved solubility in non-polar solvents.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5773 |
| Comparator Or Baseline | Methyl 3-(4-pyridyl)propanoate (LogP = 1.18720) |
| Quantified Difference | ΔLogP = +0.3901 (33% increase) |
| Conditions | Computational prediction (XLogP3) from canonical SMILES |
Why This Matters
Higher LogP values correlate with increased membrane permeability, making the ethyl ester a preferred choice in early-stage drug discovery where optimizing ADME properties is critical.
